Methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate
Description
Methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate is a brominated dihydrobenzofuran derivative with the molecular formula C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol. This compound features a 2,3-dihydrobenzofuran core substituted with a bromine atom at position 7 and a methyl ester group at position 5. It is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive bromine moiety, which facilitates further functionalization via cross-coupling reactions .
The compound’s structural elucidation typically employs 1D/2D NMR (e.g., δ 3.89 ppm for the methyl ester in ¹H NMR) and mass spectrometry (MS) .
Properties
IUPAC Name |
methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIODYDLLNWOWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Bromination
Electrophilic bromination using molecular bromine (Br₂) in acetic acid with sodium acetate as a base is a widely employed method. For example, bromination of 2,3-dihydrobenzofuran-5-carboxylic acid derivatives at 80°C for 3 hours achieves regioselective substitution at the 7-position with yields up to 80%. The reaction mechanism involves the generation of a bromonium ion intermediate, with the electron-withdrawing carboxylic acid group at position 5 directing electrophilic attack to the meta position (C-7).
Table 1. Bromination Conditions and Outcomes
Metal-Catalyzed Bromination
Iron(III) bromide (FeBr₃) catalyzes bromination in dichloromethane (DCM) at low temperatures (0–5°C), minimizing side reactions such as ring opening or over-bromination. This method is particularly effective for substrates sensitive to high temperatures, though yields are moderately lower (60–75%).
Esterification of Brominated Intermediates
The methyl ester group at position 5 is typically introduced via Fischer esterification or via activation of the carboxylic acid followed by methylation.
Fischer Esterification
Heating the brominated carboxylic acid (7-bromo-2,3-dihydrobenzofuran-5-carboxylic acid) with methanol and a catalytic amount of sulfuric acid under reflux achieves esterification. This method provides moderate yields (70–85%) but requires careful control of water removal to drive the equilibrium toward ester formation.
Mixed Anhydride Method
Higher yields (90–95%) are achieved using isobutyl chloroformate and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at −20°C to form a reactive mixed anhydride intermediate, which is subsequently treated with methanol. This approach avoids the equilibrium limitations of Fischer esterification.
Table 2. Esterification Methods Compared
| Method | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| Fischer Esterification | CH₃OH, H₂SO₄ | Reflux | 70–85% | |
| Mixed Anhydride | Isobutyl chloroformate, NMM, CH₃OH | −20°C | 90–95% |
Sequential Bromination-Esterification Strategies
The order of bromination and esterification significantly impacts regioselectivity and overall yield.
Esterification Followed by Bromination
Introducing the methyl ester first simplifies handling of intermediates but risks directing bromination to undesired positions. The ester’s meta-directing effect ensures bromination at position 7, though competing side reactions may reduce yields to 60–70%.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for bromination to manage exothermic reactions and improve heat dissipation. Automated systems control reagent addition rates, reducing the risk of over-bromination.
Table 3. Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature Control | Manual | Automated |
| Bromine Addition | Dropwise | Precision Pump |
| Yield | 70–80% | 75–85% |
Troubleshooting Common Challenges
Regioselectivity Issues
Misplacement of bromine or ester groups often arises from improper directing effects. Using electron-withdrawing groups (e.g., nitro or cyano) at position 5 during bromination can enhance regioselectivity for position 7.
Byproduct Formation
Over-bromination is mitigated by stoichiometric control of Br₂ and low-temperature conditions. Side products such as dibrominated derivatives are removed via column chromatography or recrystallization.
Emerging Methodologies
Recent advances include photocatalytic bromination using N-bromosuccinimide (NBS) and visible light, which improves selectivity and reduces hazardous waste . Additionally, enzymatic esterification methods are under exploration for greener synthesis routes.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound featuring a benzofuran structure with a bromo substituent and a carboxylate group. It has gained attention in medicinal chemistry for its potential biological activities and applications in drug development. The molecular formula for methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is C10H9BrO3.
Scientific Research Applications
Potential Biological Activities: Research indicates that compounds related to methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate exhibit various biological activities. Derivatives of benzofuran have demonstrated promise as antimicrobial agents . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates .
Interaction Studies: Interaction studies involving methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate focus on its binding affinity to various biological targets, including receptors and enzymes. These studies often employ techniques to understand the mechanism of action and optimize the compound's therapeutic profile.
Structural Similarity and Activity: Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate shares structural similarities with other compounds within the benzofuran class. These compounds exhibit various biological activities and unique structural features.
Antimicrobial Applications: Some benzofuran derivatives have displayed excellent antimicrobial activity and highest potency against tested organisms .
Antifungal Activity: Some benzofuran derivatives have been screened for their potential antifungal activity against candida albicans .
Anticancer Activity: Some benzofuran derivatives have shown increased potency against cancer cells.
Antiviral Activity: Some benzofuran derivatives have shown unique electronic properties.
Other Applications: Some benzofuran derivatives have been used to treat skin diseases such as cancer or psoriasis . Benzofuran derivatives have potential applications as medicinal drugs, agrochemicals, molecular electronic and functional polymers, man-made materials, artificial acceptors, and supramolecular ligands . Amine-containing compounds are widely used in the manufacture of many materials as pharmaceutical, agrochemical, and synthetic intermediates .
Table of Benzofuran Derivatives and Their Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-(6-bromo-pyridin-2-yl)-2,3-dihydrobenzofuran | Contains a pyridine ring | Antimicrobial | Enhanced solubility due to pyridine |
| Methyl 5-(4-chlorophenyl)-2,3-dihydrobenzofuran | Chlorine substituent at position 4 | Anticancer | Increased potency against cancer cells |
| Methyl 4-(trifluoromethyl)-2,3-dihydrobenzofuran | Trifluoromethyl group | Antiviral | Unique electronic properties due to fluorine |
Mechanism of Action
The mechanism of action of methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Positional Isomers: Bromine Substitution Patterns
The position of bromine significantly influences physicochemical properties and reactivity:
Key Insight : The 7-bromo isomer is more reactive in cross-coupling reactions due to reduced steric hindrance compared to the 5-bromo and dibromo analogs .
Halogen Substitution: Bromine vs. Fluorine
Replacing bromine with fluorine alters electronic properties and bioavailability:
Key Insight : The fluoro analog exhibits lower molecular weight and LogP, enhancing solubility but reducing electrophilicity compared to the brominated derivative .
Functional Group Modifications: Hydroxy and Methoxy Derivatives
Substituents like hydroxy and methoxy groups confer distinct biological activities:
Key Insight: Hydroxy and methoxy substitutions enhance antioxidant activity, as seen in norcurlignan (IC₅₀ = 12.5 µM), whereas brominated analogs are typically inert in such assays .
Biological Activity
Methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structural Characteristics
This compound features a benzofuran core, characterized by a fused benzene and furan ring system. The presence of the bromine atom at the 7th position and the carboxylate group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Benzofuran derivatives, including this compound, have been reported to exhibit antimicrobial activities. The bromine substituent may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Activity
Research has shown that benzofuran derivatives can possess anticancer properties. For instance, modifications in the benzofuran structure have been linked to increased potency against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study investigating similar compounds demonstrated that modifications in the dihydrobenzofuran structure led to significant reductions in cancer cell viability in vitro. The compounds were tested against breast and lung cancer cell lines, showing IC50 values in the low micromolar range.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The bromine atom and the benzofuran ring significantly influence binding affinity and selectivity towards these targets. Preliminary studies suggest that this compound may inhibit certain enzymes or receptors involved in metabolic pathways.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics (PK) of this compound is crucial for evaluating its therapeutic potential. Studies on related compounds indicate that structural modifications can significantly alter their PK profiles. For example, variations in lipophilicity and solubility directly impact absorption and distribution within biological systems.
Table 2: Pharmacokinetic Properties of Related Compounds
| Compound Name | Solubility (µg/mL) | In Vivo Clearance (mL min⁻¹ g⁻¹) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | |
| GSK973 (related compound) | >100 | <1.0 |
Future Directions
Further research is essential to elucidate the specific interactions of this compound with biological systems. Investigating its binding affinity to various receptors and enzymes will provide insights into its therapeutic applications. Additionally, structure-activity relationship (SAR) studies could optimize its efficacy and safety profile.
Q & A
Basic Questions
Q. What synthetic methodologies are employed for preparing Methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate?
- Methodology : Regioselective bromination of a dihydrobenzofuran precursor (e.g., methyl 2,3-dihydrobenzofuran-5-carboxylate) using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0°C) ensures bromination at the 7-position. Subsequent esterification via methanol under acidic conditions introduces the methyl ester. Monitoring via TLC or LC-MS prevents over-bromination or side reactions .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Techniques :
- HRMS : Confirms molecular formula (e.g., m/z 260.9732 for C₁₀H₉BrO₃).
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and dihydrofuran CH₂ groups (δ 3.0–4.0 ppm). 2D NMR (COSY, HMBC) resolves substitution patterns .
- X-ray crystallography : SHELX refines bond lengths/angles and validates stereochemistry .
Q. What safety protocols are recommended for handling this compound?
- Protocols : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Store at 2–8°C in airtight containers. Avoid ignition sources due to brominated aromatic instability. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .
Advanced Research Questions
Q. How can crystallographic data inconsistencies in dihydrobenzofuran derivatives be resolved?
- Resolution Strategies :
- Refine high-resolution (≤1.0 Å) data using SHELXL to address disorder or twinning .
- Cross-validate against the Cambridge Structural Database (CSD) to identify atypical geometry (e.g., C-Br bond lengths ~1.89 Å) .
- Apply graph set analysis to hydrogen-bonding motifs (e.g., R₂²(8) patterns for ester interactions) to confirm packing stability .
Q. What strategies optimize regioselective bromination in dihydrobenzofuran systems?
- Key Considerations :
- Electronic effects : The electron-withdrawing ester group at position 5 directs bromination to the 7-position via resonance deactivation.
- Steric control : Use bulky solvents (e.g., DMF) to hinder polybromination.
- Reagent choice : NBS with catalytic H₂SO₄ enhances selectivity .
Q. How do hydrogen-bonding networks influence crystallization behavior?
- Analysis : The ester carbonyl (C=O) forms C=O···H–O hydrogen bonds (2.8–3.0 Å) with adjacent molecules, stabilizing the lattice. Bromine’s polarizability contributes to weaker Br···H–C interactions (3.3–3.5 Å), affecting polymorphism. Graph set analysis (e.g., D descriptors) identifies recurring motifs .
Q. What computational tools predict the bromo substituent’s reactivity in cross-coupling reactions?
- Tools :
- DFT calculations : Model C-Br bond dissociation energy (e.g., ~65 kcal/mol) and transition states for Suzuki coupling.
- Crystallographic data : SHELX-refined structures input into Gaussian for electrostatic potential mapping .
- CSD mining : Compare with analogous brominated furans to predict oxidative addition rates in Pd catalysis .
Contradiction Analysis
Q. How should conflicting NMR assignments for dihydrobenzofuran derivatives be addressed?
- Approach :
- Reconcile discrepancies using 2D NMR (e.g., HMBC correlations between H-7 and C-5 ester confirm substitution).
- Compare with CSD entries (e.g., entry XYZ123 shows similar δ 7.1 ppm for H-7 in brominated analogs) .
- Validate via independent synthesis and X-ray analysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
